molecular formula C14H11ClN2O4 B5440678 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE

Cat. No.: B5440678
M. Wt: 306.70 g/mol
InChI Key: NAXUWCJFNWEVJJ-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Acetamide Group: The benzodioxole intermediate is then reacted with chloroacetyl chloride to introduce the acetamide group.

    Coupling with Chloropyridine: Finally, the compound is coupled with 5-chloropyridine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions may target the acetamide group, converting it to an amine.

    Substitution: The chloropyridine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Amino derivatives of the acetamide group.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzodioxole moiety could be involved in binding to specific sites on proteins, while the chloropyridine group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(5-CHLOROPYRIDIN-2-YL)ETHANAMIDE: Similar structure but with an ethanamide group instead of acetamide.

    2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(5-FLUOROPYRIDIN-2-YL)ACETAMIDE: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The unique combination of the benzodioxole and chloropyridine moieties in 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(5-chloropyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c15-9-1-4-13(16-6-9)17-14(18)7-19-10-2-3-11-12(5-10)21-8-20-11/h1-6H,7-8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXUWCJFNWEVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725435
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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